C18:1-Ceramide-13C18

Mass Spectrometry Lipidomics Internal Standard

This 13C18-labeled C18:1 Ceramide is essential for accurate MS quantification, serving as an identical internal standard to eliminate ion suppression and matrix effects. Its perfect co-elution ensures superior precision over deuterated or odd-chain analogs, making it the optimal choice for rigorous biomarker validation in diabetes and oncology research.

Molecular Formula C36H69NO3
Molecular Weight 581.8 g/mol
Cat. No. B12412110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18:1-Ceramide-13C18
Molecular FormulaC36H69NO3
Molecular Weight581.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O
InChIInChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1/i1+1,3+1,5+1,7+1,9+1,11+1,13+1,15+1,17+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,32+1,36+1
InChIKeyOBFSLMQLPNKVRW-JRZNUGNESA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enamide Procurement


(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](13C18)octadec-9-enamide, also known as C18:1-Ceramide-13C18 or N-Oleoyl-D-sphingosine-[13C18], is an isotopically labeled analog of the endogenous sphingolipid C18:1 Ceramide (d18:1/18:1(9Z)). The unlabeled compound is a doubly unsaturated ceramide containing a sphingoid base and a monounsaturated fatty acyl chain , which is naturally occurring and found elevated in specific metabolic and disease states [1]. The 13C18-labeled version, in which all 18 carbons of the oleoyl fatty acid chain are replaced with the stable carbon-13 isotope, is synthesized to serve as a chemically identical but mass-differentiated internal standard for quantitative mass spectrometry (MS) workflows [2].

Why Unlabeled C18:1 Ceramide Cannot Substitute for (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](13C18)octadec-9-enamide in MS Quantification


In mass spectrometry-based quantification, the use of an unlabeled analog as an internal standard (IS) is fundamentally compromised by ion suppression and matrix effects that differentially impact the analyte and the IS, leading to inaccurate results. The 13C18-labeled compound is chemically and physically identical to the target analyte (unlabeled C18:1 Ceramide) , ensuring it co-elutes and ionizes with identical efficiency in the MS source [1]. Any variability in extraction, liquid chromatography, or ionization affects both the analyte and the 13C18-IS equally, allowing for precise ratiometric correction. An unlabeled compound cannot provide this correction, as its signal cannot be distinguished from the endogenous analyte. While alternative isotope-labeled standards exist, such as deuterated (d7) versions , or odd-chain analogs like C17:0 ceramide [2], they differ from the analyte in their physicochemical properties or mass shift, which can introduce subtle but quantifiable differences in extraction recovery and chromatographic behavior, making the fully 13C18-labeled analog the optimal choice for the highest accuracy.

Quantitative Differentiation Evidence for (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](13C18)octadec-9-enamide Against Closest Analogs


Isotopic Purity and Mass Shift for Unambiguous Analyte Discrimination

The compound possesses a mass shift of +18 Da relative to unlabeled C18:1 Ceramide (MW 563.94 vs. 581.81) [1]. This large mass difference, arising from the uniform replacement of 18 carbon-12 atoms with carbon-13 in the fatty acyl chain, ensures that the isotopic envelope of the internal standard does not overlap with the naturally occurring M+1, M+2, etc., isotope peaks of the endogenous analyte, providing unambiguous signal discrimination in MS1 precursor ion scans . In contrast, a deuterated analog like C18:1 Ceramide-d7 provides a mass shift of only +7 Da , which can still be subject to isotopic overlap with the analyte's natural abundance peaks in complex lipid extracts. An odd-chain analog such as C17:0 ceramide, while having a different mass, exhibits different chromatographic retention time and extraction recovery, preventing the co-elution necessary for ideal ion suppression correction.

Mass Spectrometry Lipidomics Internal Standard

Superior Chromatographic Co-Elution Compared to Deuterated Analogs

13C-labeled internal standards are known to exhibit no chromatographic isotope effect in reversed-phase liquid chromatography (RP-LC), meaning they co-elute perfectly with their unlabeled analog [1]. This is a critical advantage over deuterium-labeled compounds, where the substitution of hydrogen for deuterium can subtly alter hydrophobicity, leading to a slight but measurable shift in retention time [1]. For instance, deuterated lipids have been shown to elute slightly earlier than their non-deuterated counterparts in RP-LC, potentially placing the internal standard and analyte in different regions of the solvent gradient, which can affect ionization efficiency and quantification accuracy. The 13C18-labeled compound, being chemically identical in its non-covalent interactions, avoids this issue, ensuring the internal standard and analyte experience identical matrix effects throughout the LC run.

Liquid Chromatography Isotope Effects Method Validation

Analytical Advantage Over Non-Isotopic Odd-Chain Ceramide Internal Standards

In a validated nano-LC-MS/MS method for ceramide quantitation in mouse cerebrospinal fluid, the odd-chain C17:0 ceramide was used as a surrogate internal standard for a panel of endogenous ceramides, including C18:1 ceramide [1]. While this method achieved acceptable validation parameters (linearity, precision, accuracy), the use of a structurally non-identical internal standard is a compromise. The target 13C18-labeled compound, being chemically identical to the analyte except for the stable isotope, would theoretically offer superior accuracy by accounting for any analyte-specific extraction or ionization efficiencies that differ from those of the C17:0 analog. The 13C18-IS allows for a true isotope dilution mass spectrometry (IDMS) approach, which is the reference method for highest-order accuracy in clinical chemistry and metabolomics.

Lipidomics Method Validation Quantitative Analysis

Validated Application Scenarios for (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](13C18)octadec-9-enamide Based on Evidence


Absolute Quantification of C18:1 Ceramide in Metabolic Disease Research

This compound is the required internal standard for developing highly accurate and precise LC-MS/MS assays to quantify C18:1 ceramide in biological samples. Given that C18:1 ceramide levels are elevated in overweight and insulin-resistant models, and in advanced ovarian cancer , accurate quantification is essential for biomarker validation and understanding disease mechanisms. Using the 13C18-IS ensures that any differences in sample preparation, matrix effects, or instrument variability are normalized, providing reliable data for studies in type 2 diabetes and oncology .

Method Development for Clinical and Translational Lipidomics

For laboratories developing quantitative lipidomics methods for clinical research, this product is the optimal internal standard for C18:1 ceramide. Its perfect co-elution with the analyte and large mass shift enable the creation of robust methods with the potential for higher-order accuracy compared to methods using odd-chain or deuterated internal standards. This is particularly important for studies aiming to establish reference intervals for ceramide species in human plasma or for investigating ceramides as biomarkers for Fabry disease, with which C18:1 ceramide is associated [1].

Investigating Ceramide Metabolism in Cellular Signaling and Membrane Biology

Researchers studying the role of unsaturated ceramides in membrane biophysics and cellular signaling can use this internal standard for precise quantification of C18:1 ceramide levels in cell culture and tissue extracts. The unlabeled C18:1 ceramide is known to influence membrane phase transitions and lipid raft modulation due to its unique unsaturation . Accurate quantification using the 13C18-IS allows researchers to correlate changes in C18:1 ceramide concentration with observed phenotypic changes in membrane fluidity, permeability, or signaling pathway activation, leading to more robust mechanistic conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for C18:1-Ceramide-13C18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.